molecular formula C8H6BrFO2 B1273413 2-Bromo-4-fluorophenylacetic acid CAS No. 61150-59-2

2-Bromo-4-fluorophenylacetic acid

Cat. No. B1273413
CAS RN: 61150-59-2
M. Wt: 233.03 g/mol
InChI Key: MJSGXOXCPKTZTK-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenylacetic acid is a compound that is part of a broader class of organofluorine compounds, which are widely used in various fields such as agrochemistry, biotechnology, and pharmacology due to the unique properties of the fluorine atom. The presence of both bromine and fluorine atoms on the phenyl ring can influence the reactivity and biological activity of the compound, making it a potentially valuable building block in the synthesis of active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of related organofluorine compounds often requires careful control to avoid the presence of positional isomers, which can have different reactivity and biological activity. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a related compound, has been achieved through a practical pilot-scale method using methyl nitrite and 2-fluoro-4-bromoaniline. This method avoids the use of expensive and toxic reagents like palladium and phenylboronic acid, which are commonly used in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds has been characterized using various techniques such as X-ray crystallography and theoretical calculations. For instance, a fluorinated α-aminonitrile compound was characterized, and its crystal structure was solved by direct methods using single-crystal X-ray diffraction data. Theoretical calculations, including DFT-B3LYP/6-311++G(d,p) method, were used to obtain and analyze the equilibrium geometry of the compound .

Chemical Reactions Analysis

The reactivity of organofluorine compounds can be influenced by the presence of fluorine and other substituents on the aromatic ring. For example, the reaction of carboxylic acids with various fluorogenic reagents has been studied for the purpose of high-performance liquid chromatography (HPLC) analysis. These reactions involve the formation of ester derivatives, which can then be detected spectrophotometrically .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-fluorophenylacetic acid and related compounds are influenced by the presence of fluorine and bromine atoms. The chromatographic selectivity of fluorophenylacetic acid positional isomers has been studied, revealing that the choice of organic modifier is crucial for achieving acceptable separation. Thermodynamic analysis indicated that the selectivity of the separation process is driven by enthalpic or entropic factors depending on the specific isomers being separated . Additionally, the use of fluorogenic reagents for the analysis of carboxylic acids in HPLC has been explored, with some reagents allowing for the detection of acids at sub-femtomole levels .

Scientific Research Applications

“2-Bromo-4-fluorophenylacetic acid” is a type of organofluorine compound . While specific applications are not listed in the available resources, it’s likely used in various types of research given its availability from scientific supply companies . Here are some potential fields where it might be used:

  • Pharmaceuticals : Organofluorine compounds are often used in the development of new drugs . “2-Bromo-4-fluorophenylacetic acid” could potentially be used as a building block in the synthesis of pharmaceutical compounds.
  • Agrochemicals : Similar to pharmaceuticals, organofluorine compounds are also used in the synthesis of agrochemicals . This compound could be used in the development of new pesticides or fertilizers.
  • Organic Synthesis : This compound could be used as a reagent in various organic synthesis reactions .
  • Chemical Intermediates : “2-Bromo-4-fluorophenylacetic acid” could serve as an intermediate in the synthesis of other complex organic compounds .
  • Materials Science : Organofluorine compounds are often used in the development of new materials, including polymers and ceramics . This compound could potentially be used in such applications.
  • Proteomics Research : As indicated by one of the suppliers, this compound could be used in proteomics research .

“2-Bromo-4-fluorophenylacetic acid” is a type of organofluorine compound . While specific applications are not listed in the available resources, it’s likely used in various types of research given its availability from scientific supply companies . Here are some potential fields where it might be used:

  • Pharmaceuticals : Organofluorine compounds are often used in the development of new drugs . “2-Bromo-4-fluorophenylacetic acid” could potentially be used as a building block in the synthesis of pharmaceutical compounds.
  • Agrochemicals : Similar to pharmaceuticals, organofluorine compounds are also used in the synthesis of agrochemicals . This compound could be used in the development of new pesticides or fertilizers.
  • Organic Synthesis : This compound could be used as a reagent in various organic synthesis reactions .
  • Chemical Intermediates : “2-Bromo-4-fluorophenylacetic acid” could serve as an intermediate in the synthesis of other complex organic compounds .
  • Materials Science : Organofluorine compounds are often used in the development of new materials, including polymers and ceramics . This compound could potentially be used in such applications.
  • Proteomics Research : As indicated by one of the suppliers, this compound could be used in proteomics research .

Safety And Hazards

2-Bromo-4-fluorophenylacetic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSGXOXCPKTZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392837
Record name 2-bromo-4-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorophenylacetic acid

CAS RN

61150-59-2
Record name 2-Bromo-4-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61150-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-FLUOROPHENYLACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 107 pubs.acs.org

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